molecular formula C21H22BrN3O2S2 B5785379 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide

2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide

Cat. No. B5785379
M. Wt: 492.5 g/mol
InChI Key: MMRPNCPVIGKLIU-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide (BBP) is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide has been studied for its potential applications in various scientific research areas, including cancer treatment, Alzheimer's disease, and antimicrobial activity. In cancer research, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In Alzheimer's disease research, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with the disease. 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide has also demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell growth and proliferation. 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cell differentiation. 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of immune responses. 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide has been shown to induce apoptosis in cancer cells through the activation of various apoptotic pathways. 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide has been shown to modulate immune responses by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide also has demonstrated activity against various cancer cell lines, making it a potentially useful tool for cancer research. However, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide, including the development of more efficient synthesis methods, the investigation of its potential applications in other disease areas, and the elucidation of its mechanism of action. 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide also has potential applications in drug delivery systems, as it has been shown to have a high affinity for certain types of cancer cells. Further research is needed to fully understand the potential of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide in various scientific research areas.

Synthesis Methods

2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-butoxybenzylidene)propanohydrazide can be synthesized through a multistep process involving the reaction of various chemical compounds. One common method involves the reaction of 2-mercaptobenzothiazole with 5-bromo-2-butoxybenzaldehyde in the presence of a base, followed by the addition of propanohydrazide. The resulting product is purified through recrystallization and characterized through various analytical techniques.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-butoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2S2/c1-3-4-11-27-18-10-9-16(22)12-15(18)13-23-25-20(26)14(2)28-21-24-17-7-5-6-8-19(17)29-21/h5-10,12-14H,3-4,11H2,1-2H3,(H,25,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRPNCPVIGKLIU-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(C)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(C)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-butoxyphenyl)methylidene]propanehydrazide

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